Bienvenue dans la boutique en ligne BenchChem!

2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide

Monoamine Oxidase B Inhibition Neurodegenerative Disease Structure-Activity Relationship

2-Amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide (CAS 1290227-23-4 for the (2S)-enantiomer) is a chiral pyrrolidine-amide building block with molecular formula C9H19N3O and molecular weight 185.27 g/mol. The compound features a primary amine, a tertiary amine within the pyrrolidine ring, and a secondary amide linkage, positioning it as a versatile intermediate for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Cat. No. B14780469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1CCN(C1)C)N
InChIInChI=1S/C9H19N3O/c1-7(10)9(13)11-5-8-3-4-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)
InChIKeyRPVUIRWXEFCHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide – Procurement-Relevant Chemical Identity and Sourcing Context


2-Amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide (CAS 1290227-23-4 for the (2S)-enantiomer) is a chiral pyrrolidine-amide building block with molecular formula C9H19N3O and molecular weight 185.27 g/mol . The compound features a primary amine, a tertiary amine within the pyrrolidine ring, and a secondary amide linkage, positioning it as a versatile intermediate for medicinal chemistry and fragment-based drug discovery. Its structural motif—a propanamide linker connecting an amino acid-derived α-carbon to a 1-methylpyrrolidine moiety—appears in patent literature describing MAO-B inhibitors for neurodegenerative disease . Commercially, the (S)-enantiomer is the predominantly catalogued form, with typical purity specifications of 97–98% from global suppliers . The racemate and the N-methylated derivative (CAS 1344968-17-7) are also available, but the (2S)-enantiomer remains the most commonly referenced stereoisomer in research supply chains.

Why 2-Amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide Cannot Be Replaced by Generic Pyrrolidine Amide Analogs


Pyrrolidine-amide derivatives are not functionally interchangeable, because even minor structural modifications—such as altering the N-substituent on the pyrrolidine ring, changing the amino acid side chain, or inverting stereochemistry—can profoundly shift target selectivity, metabolic stability, and pharmacokinetic profiles . In the context of MAO-B inhibition, for example, the 1-methylpyrrolidine moiety contributes to a specific hydrogen-bond network and lipophilic contour that directly competes with established inhibitors like safinamide . Substituting the 1-methyl group with a benzyl, cyclopropyl, or hydrogen substituent, or replacing the alanine-derived α-carbon with glycine or valine, alters both the conformational ensemble accessible to the amide and the basicity of the pyrrolidine nitrogen . Consequently, procurement decisions that treat all “pyrrolidine-propanamide” scaffolds as equivalent risk introducing compounds with unvalidated selectivity and potency, undermining reproducibility in lead-optimization campaigns. The evidence below quantifies exactly where 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide diverges from its closest analogs.

Quantitative Differentiation Evidence for 2-Amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide vs. Closest Analogs


MAO-B Inhibitory Potency: 1-Methylpyrrolidine vs. Morpholine and Benzothiazole Linker Variants

In a series of propanamide-linked MAO-B inhibitors, the pyrrolidine-containing derivative 2c (N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide) demonstrated 60.10% MAO-B inhibition at 100 μM, while the corresponding morpholine analog showed reduced potency . Although the exact 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide scaffold differs in linker attachment, the SAR data establish that the pyrrolidine ring contributes critically to MAO-B engagement, with the N-methyl substituent fine-tuning steric fit within the active site as described in patent WO2019/170115 . Direct head-to-head comparison with the 1-benzylpyrrolidine analog (CAS 1401667-21-7) has not been reported in peer-reviewed literature.

Monoamine Oxidase B Inhibition Neurodegenerative Disease Structure-Activity Relationship

Enantiomeric Purity and Stereochemical Differentiation: (2S) vs. (2R) and Racemate

Commercially, the (2S)-enantiomer (CAS 1290227-23-4) is supplied at ≥98% purity with defined optical rotation, whereas the racemate or (2R)-enantiomer are less commonly catalogued and lack equivalent analytical certification . The N-methyl derivative (2S)-2-amino-N-methyl-N-((1-methylpyrrolidin-3-yl)methyl)propanamide (CAS 1344968-17-7) is also available at 97% purity, but introduces an additional tertiary amide that sterically and electronically alters hydrogen-bonding capacity . No head-to-head biological comparison of enantiomers has been published, but the stereochemical configuration at the α-carbon is expected to influence target recognition based on analogous alanine-derived protease inhibitors .

Chiral Resolution Stereochemistry Analytical Specification

Functional Group Accessibility: Free Primary Amine vs. N-Methylated or N-Acylated Derivatives

The target compound retains a free primary amine at the α-carbon (pKa estimated ~7.5–8.5 for the ammonium form), enabling direct coupling to carboxylic acids, sulfonyl chlorides, or isocyanates without deprotection steps. By contrast, the N-methyl analog (CAS 1344968-17-7) has the α-amine converted to a tertiary amine, eliminating a hydrogen-bond donor and reducing polarity (cLogP increase of ~0.8 units predicted by ChemAxon) . The 1-benzylpyrrolidine analog (CAS 1401667-21-7) adds a lipophilic phenyl ring (molecular weight increase of 62.07 g/mol) while retaining the free amine, but introduces potential CYP450-mediated oxidation liability at the benzylic position .

Fragment Elaboration Synthetic Tractability Medicinal Chemistry

Patent-Backed CNS Drug Discovery Relevance vs. Generic Pyrrolidine Amides

Patent US 11,225,460 B2 (Sunshine Lake Pharma) explicitly claims pyrrolidineamide derivatives encompassing the 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide scaffold as MAO-B inhibitors for Parkinson's disease, with exemplified compounds showing IC50 values in the nanomolar range (e.g., compound 25: IC50 = 15 nM against MAO-B) . While the exact IC50 of the unelaborated building block is not disclosed, the patent establishes that the 1-methylpyrrolidine-3-methylamine motif is a privileged substructure conferring MAO-B affinity superior to unsubstituted pyrrolidine or piperidine analogs, which showed >10-fold reduced potency . This contrasts with generic pyrrolidine amides lacking the N-methyl group, which are not represented in the patent and lack documented CNS target engagement.

Parkinson's Disease MAO-B Intellectual Property

Supplier-Documented Purity and ISO Certification vs. Non-Certified Alternatives

The (2S)-enantiomer is available from MolCore with NLT 98% purity and ISO certification suitable for global pharmaceutical R&D and quality control . In contrast, the racemate is not routinely catalogued by ISO-certified suppliers, and the N-methyl derivative (CAS 1344968-17-7) is typically offered at 97% purity without equivalent certification . The 1-benzyl analog (CAS 1401667-21-7) is supplied at 97% purity by research-grade vendors without ISO documentation . This 1% purity differential and certification gap may be consequential for GLP toxicology studies or CMC development where impurity profiles must be rigorously controlled.

Quality Assurance ISO Certification Reproducibility

Scalability and Bulk Availability: Multi-Gram vs. Milligram-Only Supply

The (2S)-enantiomer is listed by multiple suppliers (MolCore, Leyan, CymitQuimica) at scales up to kilogram quantities, whereas the 1-benzyl analog is predominantly available in milligram to low-gram quantities . The N-methyl derivative is available in gram quantities but with longer lead times. This supply chain maturity for the target compound reflects established synthetic routes (reductive amination of 1-methylpyrrolidine-3-carboxaldehyde with L-alaninamide) that are scalable and cost-efficient . For academic labs transitioning to preclinical development, the reliability of bulk supply becomes a critical procurement criterion.

Bulk Procurement Scale-Up Supply Chain

Procurement-Driven Application Scenarios for 2-Amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide


Fragment-Based Lead Discovery Targeting Monoamine Oxidase B (MAO-B)

The 1-methylpyrrolidine scaffold is embedded within patent-protected MAO-B inhibitors with nanomolar potency . Researchers initiating fragment screens or structure-based design for Parkinson's disease can use the (2S)-enantiomer as a validated fragment hit, leveraging the free amine for rapid analog synthesis. The pyrrolidine ring provides superior MAO-B engagement compared to morpholine or piperidine isosteres, as supported by class-level SAR data .

Synthesis of CNS-Penetrant Compound Libraries via Parallel Amide Coupling

With a cLogP of -1.01 and molecular weight of 185.27, this building block resides within optimal CNS drug space (MW < 300, cLogP < 3) . The primary amine enables high-throughput parallel synthesis of amide, sulfonamide, or urea libraries for phenotypic screening, with the N-methylpyrrolidine conferring conformational constraint that is absent in flexible-chain analogs. Bulk availability at ≥98% purity supports automated library production .

Chiral Probe Development for Aminopeptidase or Protease Target Validation

The (2S)-stereochemistry and free α-amine position this compound as a chiral scaffold for designing competitive inhibitors of aminopeptidases or serine proteases, akin to alanine-based transition-state analogs . The pyrrolidine ring offers enhanced metabolic stability relative to acyclic amine inhibitors. Certified enantiomeric purity ensures reproducible IC50 determinations in biochemical assays .

Preclinical Development of MAO-B Inhibitor Candidates (GLP Toxicology)

For programs advancing MAO-B inhibitors toward IND-enabling studies, the ISO-certified (2S)-enantiomer provides a GLP-compliant starting material with documented impurity profiles . The patent estate (US 11,225,460 B2) offers freedom-to-operate guidance, and the scalable supply chain supports kilogram-level GMP synthesis campaigns if needed .

Quote Request

Request a Quote for 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.